aza-TdCyd
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O3S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1 |
InChI Key |
HOOZQNOZVFCJNL-YSLANXFLSA-N |
Isomeric SMILES |
C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N |
Canonical SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Aza Tdcyd
Historical Development of Aza-TdCyd Synthetic Routes
Early synthetic approaches to this compound and related 4'-thionucleosides faced challenges, particularly in achieving β-selective glycosylation, which is essential for obtaining the biologically active anomer. researchgate.netresearchgate.net Initial syntheses of 4'-thio-2'-deoxycytidine (T-dCyd), a related compound, involved the debenzylation of a dibenzyl thiofuranose intermediate. tandfonline.comcancer.gov This step, however, proved difficult to scale up efficiently, limiting throughput for preclinical development. tandfonline.comcancer.gov
The synthesis of 5-aza-T-dCyd starting from a diol intermediate involved coupling with 5-azacytosine, which typically yielded a mixture of alpha and beta coupled isomers. cancer.gov Achieving the purified beta isomer often required chromatographic separation and selective deprotection steps. cancer.gov For instance, one route involved converting a diol to a cyclic tetraisopropyldisilyloxy derivative, followed by reaction with 5-azacytosine, yielding a mixture of isomers. cancer.gov Selective deprotection of the primary silyloxy group allowed for the isolation of the purified beta isomer. cancer.gov
Advanced Synthetic Strategies for this compound and Related Analogs
Stereoselective Synthesis Approaches
A significant hurdle in the synthesis of 4'-thionucleosides, including this compound, has been the lack of effective methods for direct β-selective glycosylation with 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. researchgate.net Recent efforts have focused on developing reaction conditions that favor the formation of the desired β-anomer. researchgate.nettandfonline.com One approach involves the reaction of protected thioglycoside intermediates with silylated nucleobases in the presence of activating agents. tandfonline.com For example, the reaction of a protected thioglycoside with silylated 5-aza-cytosine in the presence of N-bromosuccinimide has been reported, followed by fractionation to obtain the β-anomer. tandfonline.com These advancements have enabled multi-gram scale synthesis of this compound with high enantiomeric and diastereomeric excesses, typically greater than 99%. tandfonline.com
Synthesis and Comparative Analysis of Fluorinated Analogs (e.g., F-aza-TdCyd)
The synthesis of fluorinated analogs, such as 5-aza-4′-thio-2′-β-fluoro-2′-deoxycytidine (F-aza-T-dCyd), has also been explored to investigate the impact of fluorine substitution on activity. aacrjournals.orgnih.gov The incorporation of a fluorine atom into this compound has been achieved starting from commercially available fluorinated tetrahydrofuran (B95107) derivatives. aacrjournals.orgnih.gov A multi-step synthesis, often involving around 11 to 13 steps, is typically required to prepare the fluorinated thio sugar intermediate, which is then coupled with silylated aza-cytosine. aacrjournals.orgnih.gov
Comparative analysis of F-aza-T-dCyd with this compound and other cytidine (B196190) analogs has revealed interesting differences in their activity profiles. aacrjournals.orgnih.gov For instance, F-aza-T-dCyd showed higher efficacy than this compound in certain human tumor xenograft models, such as HCT-116 colon carcinoma and HL-60 leukemia. aacrjournals.orgnih.gov However, the sensitivity patterns in cell lines between F-aza-T-dCyd and this compound have shown a low correlation, suggesting potentially different mechanisms of action despite their structural similarity (differing only by a fluorine atom). aacrjournals.org Calculated LogP values suggest a slight increase in lipophilicity for F-aza-T-dCyd compared to this compound. aacrjournals.orgnih.gov
Impact of Chemical Modifications on Molecular Activity and Specificity
Chemical modifications to the this compound structure significantly influence its molecular activity and specificity. The core modifications, the aza group at the 5-position of the cytosine base and the sulfur atom at the 4'-position of the deoxyribose sugar, are crucial for its activity as a DNMT1 inhibitor. nanopharmaceutics.comaacrjournals.orgresearchgate.net The aza modification is characteristic of DNA hypomethylating agents, leading to the trapping of DNMT1 upon incorporation into DNA. nanopharmaceutics.com The 4'-thio modification alters the metabolism of the nucleoside, potentially contributing to its improved properties compared to other analogs like decitabine (B1684300). nih.govnanopharmaceutics.com
Studies comparing this compound with T-dCyd (which lacks the aza group) demonstrate the critical role of the aza modification in potent DNMT1 depletion and antitumor activity. nanopharmaceutics.comresearchgate.net this compound has shown greater cytotoxicity and growth inhibition in various human tumor cell lines compared to T-dCyd. researchgate.net
The addition of a fluorine atom, as in F-aza-T-dCyd, further modulates the activity and specificity. While both this compound and F-aza-T-dCyd are cytidine analogs, their differing activity patterns in cell lines suggest that the fluorine substitution impacts their interaction with cellular targets or their metabolic fate. aacrjournals.org F-aza-T-dCyd's correlation with gemcitabine (B846) and F-T-dCyd in NCI-60 cell line assays suggests a possible shared DNA-damaging mechanism of action, distinct from that of this compound. aacrjournals.orgnih.gov
The thiol substitution in this compound is considered to enhance its binding affinity to DNMT1 compared to other inhibitors, contributing to its superior efficacy. smolecule.com This structural feature, along with its metabolic profile, results in this compound exhibiting a larger therapeutic index compared to decitabine in preclinical models. nih.govpatsnap.comresearchgate.net
Here is a table summarizing some comparative activity data:
| Compound | Structure Modification | In vitro Potency vs. T-dCyd (Solid Tumor Lines) | In vitro Potency vs. T-dCyd (Liquid Tumor Lines) | Correlation with this compound (NCI-60) |
| This compound | 5-aza, 4'-thio | 3- to 4-fold more potent researchgate.net | Similarly more potent researchgate.net | 1.00 (Self) |
| T-dCyd | 4'-thio | 1x | 1x | - |
| F-aza-T-dCyd | 5-aza, 4'-thio, 2'-β-fluoro | - | - | 0.45 aacrjournals.org |
Molecular Mechanisms of Action of Aza Tdcyd
Intracellular Activation and Nucleic Acid Incorporation
For aza-TdCyd to exert its epigenetic effects, it must first undergo intracellular metabolic activation and be incorporated into newly synthesized DNA. drugbank.comd-nb.info Unlike azacitidine, which can be incorporated into both DNA and RNA, this compound is specific for DNA. wikipedia.orgfda.gov
Phosphorylation and Integration into DNA
This compound, as a prodrug, requires a series of phosphorylation steps within the cell to become its active form, 5-aza-2'-deoxycytidine-triphosphate (aza-dCTP). drugbank.comd-nb.infofda.govmdpi.com This triphosphate form is then recognized and incorporated into replicating DNA by DNA polymerase. drugbank.comd-nb.info The incorporation of aza-dCTP into the DNA strand is crucial for its subsequent interaction with DNA methyltransferases. drugbank.comd-nb.infoacs.org
Role of Deoxycytidine Kinase (Dck) in Metabolic Activation
The initial and often rate-limiting step in the metabolic activation of this compound is its phosphorylation to the monophosphate form (5-aza-dCMP) by the enzyme deoxycytidine kinase (Dck). fda.govmdpi.comnih.govsemanticscholar.orgnih.govmdpi.com Subsequent phosphorylation steps to the diphosphate (B83284) and triphosphate forms are catalyzed by other kinases, including deoxycytidylate kinase (dCMP kinase) and nucleoside diphosphonucleoside kinase (NDP kinase). fda.gov The activity level of Dck can significantly influence the intracellular concentration of the active triphosphate form and, consequently, the effectiveness of this compound. mdpi.comnih.govmdpi.com Resistance to this compound has been observed in cells with reduced Dck activity or expression. fda.govmdpi.commdpi.com
DNA Methyltransferase Inhibition and Consequences
The primary mechanism by which incorporated this compound affects cellular function is through its interaction with DNA methyltransferases, particularly DNMT1, the key enzyme responsible for maintaining DNA methylation patterns during replication. wikipedia.orgdrugbank.comnanopharmaceutics.comresearchgate.net
Formation of Covalent DNMT1-DNA Adducts
When DNMT1 encounters an aza-cytosine residue incorporated into a DNA strand during the process of maintenance methylation, it attempts to transfer a methyl group to the 5-position of the cytosine ring. drugbank.combiorxiv.orgacs.org However, due to the presence of a nitrogen atom at the 5-position in this compound instead of a carbon, the catalytic reaction is aborted. drugbank.com This leads to the formation of a stable, irreversible covalent bond between the DNMT1 enzyme and the aza-containing DNA strand. drugbank.comnanopharmaceutics.comnih.govbiorxiv.orgacs.orgresearchgate.netresearchgate.net These covalent complexes are referred to as DNMT1-DNA adducts. drugbank.comnanopharmaceutics.comnih.govacs.org
Depletion of Active DNA Methyltransferase 1 (DNMT1) Enzyme
The formation of covalent DNMT1-DNA adducts effectively traps the enzyme on the DNA. drugbank.comnanopharmaceutics.combiorxiv.orgacs.org This trapped DNMT1 is then targeted for degradation, primarily through the proteasomal pathway. biorxiv.orgnih.govresearchgate.netoup.comoup.com The continuous formation of these adducts during DNA replication and the subsequent degradation of the trapped enzyme lead to a significant depletion of active DNMT1 protein within the cell. wikipedia.orgdrugbank.comnanopharmaceutics.comnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.nethznu.edu.cntandfonline.comtandfonline.comnih.gov This depletion is a key consequence of this compound incorporation and is considered a primary mechanism of its action. biorxiv.orgtandfonline.comtandfonline.com The depletion of DNMT1 can occur even in confluent cells arrested in G1 and G2/M phases, suggesting that DNA repair and remodeling activities may be sufficient to support this process in the absence of full S-phase progression. tandfonline.comnih.gov
Inhibition of Maintenance Methylation at CpG Sites
DNMT1 is the main enzyme responsible for copying methylation patterns from the parental DNA strand to the newly synthesized daughter strand during DNA replication, a process known as maintenance methylation. nanopharmaceutics.comaacrjournals.org By depleting the cellular levels of active DNMT1 through covalent trapping and degradation, this compound inhibits this maintenance methylation process. drugbank.comnanopharmaceutics.comhznu.edu.cncancer.gov As cells undergo subsequent rounds of replication in the presence of reduced DNMT1 levels, the existing methylation marks on the parental strand are not faithfully copied to the daughter strands, leading to a progressive loss of methylation at CpG sites in the newly synthesized DNA. drugbank.comhznu.edu.cnaacrjournals.org This results in global DNA hypomethylation and can lead to the re-expression of genes that were previously silenced by hypermethylation, including tumor suppressor genes. nanopharmaceutics.comd-nb.infonih.govcancer.govmdpi.compnas.org
Epigenetic Reprogramming at the Molecular Level
The core molecular mechanism of this compound involves its incorporation into DNA, leading to the inhibition of DNMT enzymes. This interference with methylation machinery results in significant alterations to the epigenetic landscape of the cell. nih.govcancer.govnanopharmaceutics.com
Global and Locus-Specific DNA Hypomethylation
Upon cellular uptake and subsequent phosphorylation, this compound is incorporated into replicating DNA. nih.govcancer.gov The presence of the aza (nitrogen) group at the 5-position of the cytosine ring, along with the 4'-thio modification, is critical to its function. nih.govsmolecule.comresearchgate.net When DNMT enzymes, particularly DNMT1, encounter incorporated this compound during the process of transferring a methyl group to cytosine, they form a covalent complex with the modified nucleotide in the DNA. nih.govcancer.govnanopharmaceutics.com This covalent binding effectively traps the DNMT enzyme on the DNA, preventing its dissociation and subsequent methylation activity. cancer.govnanopharmaceutics.com
The formation of these stable DNMT-DNA covalent complexes leads to a depletion of functional DNMT enzymes within the cell. cancer.govnanopharmaceutics.com As a result, the maintenance of DNA methylation patterns during replication is disrupted, leading to a decrease in methylation levels across the genome. This process manifests as both global DNA hypomethylation and locus-specific demethylation, particularly at CpG sites located in regulatory regions such as gene promoters. cancer.gov The prevention of DNA methylation at these sites is a key consequence of this compound incorporation and DNMT inhibition. cancer.gov
Re-expression of Epigenetically Silenced Genes
Aberrant DNA hypermethylation of CpG islands in promoter regions is a common mechanism for the silencing of tumor suppressor genes and other genes involved in cellular differentiation, cell cycle control, and apoptosis in cancer. cancer.gov By inducing DNA hypomethylation, this compound can reverse this epigenetic silencing. nih.govcancer.govnanopharmaceutics.com The demethylation of previously hypermethylated promoter regions can restore the accessibility of the transcriptional machinery to these genes, leading to their re-expression and re-activation. nih.govcancer.gov
This re-expression of epigenetically silenced genes, including various tumor suppressor genes, is considered a significant contributor to the potential antineoplastic activities of this compound. nih.govcancer.govnanopharmaceutics.com While the general principle of re-activating silenced tumor suppressor genes is well-established for DNMT inhibitors, specific detailed research findings on the re-expression of individual genes like p15 (B1577198)/CDKN2B and p16/CDKN2A specifically by this compound were not extensively detailed in the provided search results focused solely on this compound. However, the mechanism of action strongly supports the potential for re-expression of such genes known to be silenced by hypermethylation.
Modulation of Other Epigenetic Regulators
This compound is primarily characterized as a potent inhibitor of DNMT1. nih.govsmolecule.comcancer.govnanopharmaceutics.com DNMT1 is considered the main enzyme responsible for maintaining established DNA methylation patterns during DNA replication. drugbank.com While other DNMT enzymes, such as DNMT3A and DNMT3B, are involved in de novo methylation (establishing new methylation patterns), the available search results focusing specifically on this compound predominantly highlight its inhibitory effect on DNMT1. nih.govsmolecule.comcancer.govnanopharmaceutics.com Detailed research findings on the direct modulation of DNMT3B or other epigenetic regulators by this compound were not prominently featured in the provided literature specific to this compound.
Broader Cellular and Molecular Interactions
Activation of DNA Damage Response Pathways
The incorporation of this compound into DNA and the subsequent trapping of DNMT1 enzymes result in the formation of covalent DNMT1-DNA adducts. cancer.govpatsnap.com These adducts are recognized by the cell as DNA lesions. patsnap.com The presence of these lesions can trigger DNA damage response pathways. patsnap.com Furthermore, research indicates that this compound can induce DNA damage effects and has been associated with the induction of specific types of mutations, such as C>G transversions, in experimental models. researchgate.netpatsnap.com While the activation of specific DNA damage response pathways like mismatch repair (MMR), base excision repair (BER), or pathways involving ATR-CHK1 are well-documented for related compounds like Decitabine (B1684300), detailed information on the specific DNA damage response pathways activated by this compound was not extensively provided in the available search results focused on this compound. life-science-alliance.orgbiorxiv.orgashpublications.org
Preclinical Biological Investigations and Model Systems
In Vitro Studies in Defined Cellular Systems
In vitro studies provide controlled environments to assess the direct impact of aza-TdCyd on various cancer cell lines, examining cellular potency, effects on viability and proliferation, and changes in gene expression.
Comparative Cellular Potency Across Diverse Cell Lines (e.g., Human Tumor Cell Lines, HCT-116, HL-60)
This compound has demonstrated varying degrees of potency across a range of human tumor cell lines. In cell culture, this compound was found to be more potent than TdCyd, another related nucleoside analog. After a 7-day exposure, this compound was 3- to 4-fold more potent than TdCyd in 10 solid tumor cell lines, with IC50 values of 1.2 µM compared to 3.7 µM for TdCyd. researchgate.net Similarly, in 6 liquid tumor cell lines, this compound was more potent, with IC50 values of 0.03 µM compared to 0.11 µM for TdCyd. researchgate.net
Specifically, in HCT-116 cells, this compound was shown to be 10-fold more potent than aza-dCyd (decitabine). nih.gov Experiments comparing the cytotoxicity of this compound and aza-dCyd in parental HCT-116 cells and an isogenic HCT-116 cell line with a knocked-out DNMT1 gene revealed differential sensitivity. The DNMT1 knockout HCT-116 cells were significantly less sensitive to this compound (300-fold less sensitive after 96 hours of drug exposure) compared to only 10-fold less sensitive to aza-dCyd. nih.gov Leukemia cell lines, such as CCRF-CEM and KG1a, were found to be sensitive to both TdCyd and this compound, with IC50 values below 1 µM. ncats.io this compound also decreased viability in solid tumor cell lines including NCI-H23 lung carcinoma, HCT-116 colon carcinoma, and IgrOV-1 ovarian carcinoma, with IC50 values of 4.5, 58, and 36 µM, respectively, while TdCyd showed less than 50% effect on viability in these lines at 100 µM. ncats.io
Here is a summary of comparative cellular potency data:
| Cell Line Type | Compound | IC50 (µM) (7-day exposure) | Fold Potency (vs. TdCyd) | Source |
| Solid Tumors (10 lines) | This compound | 1.2 | 3-4x | researchgate.net |
| Solid Tumors (10 lines) | TdCyd | 3.7 | 1x | researchgate.net |
| Liquid Tumors (6 lines) | This compound | 0.03 | ~3.7x | researchgate.net |
| Liquid Tumors (6 lines) | TdCyd | 0.11 | 1x | researchgate.net |
| HCT-116 | This compound | - | 10x (vs. aza-dCyd) | nih.gov |
| HCT-116 | Aza-dCyd | - | 1x | nih.gov |
| CCRF-CEM | This compound | <1 | - | ncats.io |
| KG1a | This compound | <1 | - | ncats.io |
| NCI-H23 | This compound | 4.5 | - | ncats.io |
| HCT-116 | This compound | 58 | - | ncats.io |
| IgrOV-1 | This compound | 36 | - | ncats.io |
Effects on Cellular Viability and Proliferation in Culture
Studies have shown that this compound decreases cell viability in various leukemia and solid tumor cell lines. researchgate.net This effect is associated with the depletion of DNMT1. researchgate.net The reduction in cell viability can be concentration-dependent, as observed with other related compounds like 5-aza-2'-deoxycytidine in FaDu cells, where higher concentrations led to a significant reduction in viability. plos.org this compound's mechanism involves incorporation into DNA, where it interacts with the active site of DNMT1, leading to enzyme depletion and inhibition of maintenance methylation. ncats.ionanopharmaceutics.com This process ultimately contributes to the inhibition of tumor cell proliferation. ncats.io
Gene Re-expression Profiles in Response to this compound Treatment
A key mechanism of action for this compound, as a DNA methyltransferase inhibitor, is the induction of DNA demethylation, which can lead to the re-expression of genes silenced by hypermethylation. researchgate.netnanopharmaceutics.comaacrjournals.org Studies have demonstrated that this compound effectively induces CpG demethylation and the re-expression of tumor suppressor genes (TSGs). researchgate.net For instance, the re-expression of the p15 (B1577198)/CDKN2B tumor suppressor gene has been shown in this compound-treated cells. nih.govresearchgate.net Re-expression of p16/CDKN2A has also been observed in this compound-treated cells. nih.gov The re-expression of these silenced tumor suppressor genes is hypothesized to contribute to the observed anti-tumor activity. nih.govaacrjournals.org
In Vivo Studies in Relevant Animal Models
In vivo studies using animal models are crucial for evaluating the efficacy of this compound in a complex biological system and understanding its effects on tumor growth and progression.
Murine Xenograft Models (e.g., Non-Small Cell Lung Cancer, Acute Lymphocytic Leukemia, Sarcoma, Osteosarcoma, Rhabdomyosarcoma, Rhabdoid Tumor)
Murine xenograft models have been extensively used to assess the antitumor activity of this compound against various cancer types. This compound has shown effectiveness in inhibiting tumor growth in NCI-H23 lung tumor xenografts. nih.govresearchgate.net In HL-60 leukemia xenografts, treatment with this compound resulted in significant tumor growth inhibition, associated with simultaneous inhibition of DNMT1 and DNMT3B. nih.gov
Studies in pediatric patient-derived xenograft (PDX) models have also been conducted. This compound was tested in models of Ewing sarcoma, rhabdoid tumor, rhabdomyosarcoma, and osteosarcoma. researchgate.netresearchgate.net While the activity was modest in Ewing sarcoma and rhabdomyosarcoma models, this compound showed more pronounced effects in osteosarcoma. researchgate.netresearchgate.net In one specific osteosarcoma model, OS-9, this compound treatment increased the median survival of mice nearly 4-fold (84 days) compared to controls (21 days), whereas TdCyd treatment resulted in a doubling of median survival (42 days). researchgate.netresearchgate.netnih.gov
This compound has shown impressive remission-inducing activity in acute lymphocytic leukemia (ALL) xenografts. nih.govpreclinicalpivot.org Profound responses were observed across a range of ALL subtypes, including B-ALL, T-ALL, early T-cell phenotype ALL, MLL-rearranged infant ALL, and Ph-like ALL. nih.gov In ALL models, this compound increased median survival from 9.1 days in controls to over 70 days in 7 out of 9 models. researchgate.net This antileukemic activity was maintained even at lower doses. researchgate.net
While this compound demonstrated activity in leukemia and some sarcoma and osteosarcoma models, it was not consistently active against solid tumor xenografts in all studies, although it did prevent the growth of two sarcoma xenografts. preclinicalpivot.org There was a moderate correlation between the expression of DNMT1 and the antitumor activity of this compound in these studies. preclinicalpivot.org
Here is a summary of selected in vivo study findings in murine xenograft models:
| Tumor Type (Xenograft Model) | This compound Activity | Comparison to TdCyd | Source |
| NCI-H23 (NSCLC) | Effective in inducing growth inhibition. | - | nih.govresearchgate.net |
| HL-60 (Leukemia) | Significant tumor growth inhibition; associated with DNMT1/DNMT3B inhibition. | Aza-dCyd did not result in tumor growth delay. | nih.gov |
| Ewing Sarcoma (PDX) | Modest anticancer activity. | Modest activity. | researchgate.netresearchgate.net |
| Rhabdomyosarcoma (PDX) | Modest anticancer activity. | Modest activity. | researchgate.netresearchgate.net |
| Osteosarcoma (PDX) | Modest activity in 5/6 models; nearly 4-fold increase in median survival in OS-9. | TdCyd doubled median survival in OS-9. | researchgate.netresearchgate.netnih.gov |
| Acute Lymphocytic Leukemia (ALL) (PDX) | Impressive remission-inducing activity; increased median survival in 7/9 models. | TdCyd showed little activity. | researchgate.netnih.govpreclinicalpivot.org |
| Rhabdoid Tumor (PDX) | Tested. | Tested. | researchgate.netresearchgate.net |
Canine Comparative Oncology Models for Hypomethylating Agents
Comparative oncology studies utilizing naturally occurring tumors in companion animals, such as dogs, offer valuable insights due to the similarities between canine and human cancers in terms of spontaneous development, immune system interactions, and metastatic behaviors. nih.gov A clinical trial (COTC027) led by the National Cancer Institute (NCI) is assessing the safety and effectiveness of aza-TdC (this compound) and TdCyd in tumor-bearing dogs. cancer.govillinois.eduveterinaryclinicaltrials.org This study aims to establish the safety, tolerability, and effects on tumor gene expression of oral this compound in canine patients with refractory or treatment-naïve high-grade lymphoma or non-sarcomatous solid tumors. illinois.edu Information from these studies in dogs is intended to complement ongoing human trials evaluating these agents. cancer.govveterinaryclinicaltrials.org The trial design includes evaluating the effects of treatment on tumor gene expressions using genomic and protein detection methods, both at the primary tumor site and in circulating tumor cells. illinois.edu
Murine Transplantation Models of Hematopoietic Malignancies (e.g., Myelodysplastic Syndrome Models)
Murine transplantation models, particularly those designed to mimic myelodysplastic syndromes (MDS), have been employed to assess the potential utility of this compound in treating hematopoietic malignancies researchgate.netaacrjournals.orgsemanticscholar.orgresearchgate.net. MDS is a group of blood cancers characterized by peripheral blood cytopenias and dysplastic blood cell morphology, with a significant percentage of high-risk cases transforming into acute myeloid leukemia (AML) semanticscholar.orgresearchgate.net.
Studies have utilized murine models based on the transplantation of cells expressing a NUP98::HOXD13 (NHD13) transgene, which is known to induce an MDS phenotype in mice that closely recapitulates key features of human MDS researchgate.netresearchgate.net. Investigations using a murine NUP98::HOXD13 chimeric transplantation model sought to characterize the potential therapeutic effect of this compound in MDS researchgate.netaacrjournals.orgsemanticscholar.orgresearchgate.net.
However, studies in a murine transplantation model of MDS revealed unexpected outcomes. Treatment with this compound led to the transformation of transplanted wild-type bone marrow nucleated cells into lymphoid leukemia aacrjournals.orgsemanticscholar.org. Further experiments in healthy mice treated with this compound also resulted in the development of lymphoid leukemia aacrjournals.orgsemanticscholar.org. This finding indicates a highly penetrant leukemogenic phenotype associated with this compound in this model system aacrjournals.org.
Investigation in Specific Disease Models (e.g., MEN1-related Pancreatic Tumors)
Beyond hematopoietic malignancies, this compound has also been investigated in specific disease models, such as those for MEN1-related pancreatic tumors netrf.orgnetrf.org. Multiple Endocrine Neoplasia type 1 (MEN1) is a hereditary syndrome characterized by tumors in endocrine glands, including pancreatic neuroendocrine tumors (PNETs) msdmanuals.commednexus.org. Inactivation of the MEN1 gene, which encodes the protein menin, is a critical event in both hereditary and sporadic PanNETs, and this inactivation has been shown to increase the activity of DNMT1 netrf.orgmednexus.org.
Preclinical studies have explored the use of this compound as a DNMT1 inhibitor for the treatment and prevention of MEN1-related pancreatic tumors in Men1 knockout (KO) mouse models netrf.orgnetrf.org. These models include Men1 KO mice that develop islet hyperplasia and insulinomas netrf.org. Studies in 12-month-old Men1 KO mice with insulinomas and hyperinsulinemia demonstrated that this compound treatment resulted in a significant decrease in islet size compared to control groups netrf.org. Furthermore, DNMT1 enzyme activity was significantly decreased in the islet tissues of this compound-treated mice netrf.org. Investigations in younger Men1 KO mice (3 months of age) were also conducted to determine if DNMT1 inhibitors could prevent neuroendocrine tumor transformation netrf.org. These studies suggest that this compound may be useful in the prevention of NET formation in preclinical Men1 KO models netrf.org.
Molecular and Cellular Outcomes in Preclinical Systems
The biological effects of this compound in preclinical models are mediated through its molecular and cellular interactions, primarily involving DNA methylation machinery and subsequent gene expression changes.
DNMT1 Depletion and CpG Demethylation in In Vivo Tissues
This compound functions as a DNMT1 inhibitor researchgate.netnanopharmaceutics.comnih.gov. It is incorporated into DNA, where it forms covalent complexes with DNMT1, leading to the depletion of the enzyme nanopharmaceutics.comnih.gov. This depletion of DNMT1 is considered a rational therapeutic goal in DNA methylation-dependent disorders researchgate.netnih.gov.
Studies have demonstrated that this compound effectively depletes DNMT1 protein levels in various cancer cell lines and in vivo tumor models researchgate.net. In human leukemia and lung cancer xenograft models, this compound administered intraperitoneally showed DNMT1 depleting activity researchgate.netresearchgate.net. Treatment of mice bearing CEM xenografts with this compound also resulted in the depletion of DNMT1 from tumor cells nih.gov.
The depletion of DNMT1 by this compound leads to replication-dependent global demethylation of CpG sites nanopharmaceutics.comresearchgate.netresearchgate.netplos.org. CpG demethylation is a key mechanism by which DNMT inhibitors exert their effects nanopharmaceutics.comaacrjournals.orgsemanticscholar.org. Studies have shown that this compound effectively induced CpG demethylation in leukemia cells researchgate.netresearchgate.net.
Re-activation of Gene Expression in Model Organisms
The hypomethylation induced by this compound can lead to the re-expression of genes that were silenced by aberrant DNA methylation, particularly tumor suppressor genes nanopharmaceutics.comaacrjournals.orgsemanticscholar.orgresearchgate.netresearchgate.netplos.org. Re-expression of tumor suppressor genes is a primary hypothesis underlying the clinical use of DNMT inhibitors aacrjournals.orgsemanticscholar.org.
In preclinical models, this compound has been shown to effectively induce the re-expression of tumor suppressor genes researchgate.netresearchgate.net. Specifically, studies have demonstrated the re-expression of the p15 tumor suppressor gene in leukemia cells treated with this compound researchgate.netresearchgate.net. Re-expression of the tumor suppressor genes p15/CDKN2B and p16/CDKN2A has also been demonstrated in this compound-treated cells nih.gov. This re-activation of silenced genes is considered a potential mechanism for the antitumor activity of this compound nih.govnih.gov.
Effects on Growth and Regression in Xenograft and Transplantation Models
This compound has demonstrated effects on tumor growth and regression in various preclinical xenograft and transplantation models researchgate.netnanopharmaceutics.comresearchgate.netnih.govaacrjournals.orgaacrjournals.org.
In human leukemia xenograft models, this compound has shown impressive remission-inducing activity preclinicalpivot.org. For instance, in Acute Lymphoid Leukemia (ALL) xenografts, this compound at certain doses resulted in impressive remissions nih.gov. All evaluable leukemia-bearing animals treated with this compound achieved a maintained complete response (MCR) in some studies preclinicalpivot.org. Event-free survival (EFS) was significantly extended in ALL xenografts compared to control groups preclinicalpivot.org.
In solid tumor xenograft models, the effects of this compound have been more varied. While no solid tumor xenografts showed consistent tumor regression to this compound in some evaluations, pronounced control of tumor growth was observed in an osteosarcoma and a rhabdomyosarcoma xenograft preclinicalpivot.orgaacrjournals.org. In NCI-H23 human NSCLC xenografts, this compound was effective in slowing tumor growth researchgate.netaacrjournals.org. Studies have also indicated that this compound can cause efficient reduction of tumor growth in lung cancer xenografts researchgate.netresearchgate.net. Data suggest a correlation between this compound activity in solid tumor xenograft models and decreased levels of DNMT1 nanopharmaceutics.com.
However, it is important to note that in comparative studies with other cytidine (B196190) analogs, such as F-aza-T-dCyd, the latter demonstrated greater efficacy in some xenograft lines, including complete tumor regression in HCT-116 colon carcinoma and HL-60 leukemia xenografts, which was more pronounced than the modest suppression observed with this compound in HCT-116 nih.govaacrjournals.org.
In the context of transplantation models for hematopoietic malignancies, as discussed in Section 4.2.3, while the initial aim was to assess therapeutic potential in MDS, the observed outcome was the induction of lymphoid leukemia, which represents an unintended effect on hematopoietic cell growth and differentiation aacrjournals.orgsemanticscholar.org.
The following table summarizes some of the observed effects of this compound in preclinical models:
| Model System | Disease Type | Observed Effect | Source |
| Murine NUP98::HOXD13 transplantation model | Myelodysplastic Syndrome | Induced lymphoid leukemia in transplanted wild-type and healthy mice. | aacrjournals.orgsemanticscholar.org |
| Men1 KO mouse model (12 months, with insulinomas) | MEN1-related Pancreatic | Significant decrease in islet size; decreased DNMT1 enzyme activity. | netrf.org |
| Men1 KO mouse model (3 months, prevention study) | MEN1-related Pancreatic | May be useful in preventing neuroendocrine tumor formation. | netrf.org |
| Human ALL xenografts | Acute Lymphoid Leukemia | Impressive remissions; achieved MCR; extended EFS. | nih.govpreclinicalpivot.org |
| Osteosarcoma xenograft | Solid Tumor | Pronounced control of tumor growth. | preclinicalpivot.orgaacrjournals.org |
| Rhabdomyosarcoma xenograft | Solid Tumor | Pronounced control of tumor growth. | preclinicalpivot.orgaacrjournals.org |
| NCI-H23 human NSCLC xenografts | Solid Tumor | Slowed tumor growth; efficient reduction of tumor growth. | researchgate.netresearchgate.netaacrjournals.org |
| HCT-116 colon carcinoma xenograft | Solid Tumor | Modest suppression of tumor growth (compared to F-aza-T-dCyd). | nih.govaacrjournals.org |
| HL-60 leukemia xenograft | Hematopoietic Malignancy | Minimal antitumor effects (compared to F-aza-T-dCyd); complete regression with F-aza-T-dCyd. | nih.govaacrjournals.org |
Genomic Instability and Mutagenic Consequences in Preclinical Contexts
Induction of Distinct Mutation Signatures
Treatment with aza-TdCyd has been demonstrated to generate specific patterns of mutations. These distinct mutation signatures provide insights into the molecular mechanisms by which the compound affects DNA integrity.
C>G Transversions in Specific Trinucleotide Contexts (e.g., 5′-NCG-3′)
A prominent mutagenic consequence of this compound treatment in preclinical models is the induction of C>G transversions. Whole-exome sequencing studies in murine models treated with 5-aza-4′-thio-2′-deoxycytidine (this compound or ATC), a related compound with similar mechanisms, revealed a high number of acquired mutations, predominantly C>G transversions. researchgate.netaacrjournals.orgnih.gov These transversions occurred almost exclusively within a specific trinucleotide context, specifically 5′-NCG-3′. researchgate.netaacrjournals.orgnih.gov This distinct pattern has been provisionally identified as a novel single base substitution (SBS) signature. aacrjournals.org Human cells treated in vitro with ATC also exhibited a large number of acquired C>G transversions in a similar context. researchgate.netaacrjournals.orgnih.gov
Table 1: Characteristics of this compound-Induced Mutation Signature in Preclinical Models
| Mutation Type | Trinucleotide Context | Novel Signature Designation (Provisional) |
| C>G Transversions | 5′-NCG-3′ | SBS-ATC |
Dependence on Cytidine (B196190) Salvage Pathway Enzymes (e.g., Dck)
The cellular uptake and activation of this compound are dependent on the cytidine salvage pathway. Deoxycytidine kinase (dCK) is a key enzyme in this pathway, responsible for the initial phosphorylation of decitabine (B1684300), a necessary step for its incorporation into DNA. researchgate.netdrugbank.comoncohemakey.comresearchgate.netfrontiersin.org Preclinical studies have shown that the mutagenic effects of this compound, specifically the induction of C>G transversions, are dependent on dCK activity. researchgate.netaacrjournals.orgnih.gov Deletion or loss of Dck has been shown to eliminate the C>G transversions induced by this compound treatment in murine models. researchgate.netaacrjournals.orgnih.gov This highlights the critical role of the cytidine salvage pathway, particularly dCK, in mediating the mutagenic consequences of this compound. Resistance to decitabine in some cell lines has been associated with decreased expression or loss of dCK. researchgate.netspandidos-publications.com
Role in Aberrant Hematopoietic Development in Murine Models
Preclinical studies in murine models have demonstrated that this compound can disrupt normal hematopoietic development and contribute to aberrant outcomes, including leukemic transformation.
Lymphoid Leukemia Transformation in Wild-Type and Transplanted Cells
Treatment with this compound has been shown to trigger lymphoid leukemia transformation in murine models. researchgate.netaacrjournals.orgnih.gov This transformation has been observed in both healthy, wild-type mice treated with the compound and in mice transplanted with bone marrow nucleated cells that were subsequently treated with this compound. researchgate.netaacrjournals.orgnih.gov The acquired C>G transversions induced by this compound in these models have been found in genes frequently involved in human lymphoid leukemia, such as Notch1, Pten, Pax5, Trp53, and Nf1. researchgate.netaacrjournals.orgnih.gov Studies using xenograft models of acute lymphoblastic leukemia (ALL), a type of lymphoid leukemia, have also investigated the effects of decitabine, showing prolonged survival but not always complete eradication of leukemia. nih.govresearchgate.net Decitabine has also been shown to affect the survival time of mice with L1210 lymphoid leukemia. researchgate.net
Mutagenic Effects in Myeloid Cellular Lineages
Beyond lymphoid lineages, this compound has also been associated with mutagenic effects in myeloid cellular lineages in preclinical settings. Studies involving murine xenotransplant models of myeloid cancer have been utilized to investigate the compound's effects. oncotarget.com Murine models of acute myeloid leukemia (AML) are also used to study the efficacy and effects of decitabine. frontiersin.org While the induction of specific mutation signatures like the C>G transversions in NCG contexts has been prominently linked to lymphoid transformation, the broader impact on genomic stability and potential for mutagenesis in myeloid cells is also a subject of preclinical investigation.
Implications for Understanding DNMTi-Mediated Genomic Alterations and Long-Term Cellular Effects
The preclinical findings regarding this compound's induction of distinct mutation signatures, its dependence on the cytidine salvage pathway, and its role in aberrant hematopoietic development in murine models have significant implications for understanding the broader effects of DNMT inhibitors. These studies demonstrate that while DNMTis are designed to induce DNA hypomethylation, their incorporation into DNA can lead to direct mutagenic consequences. researchgate.netfrontiersin.orgnih.govnih.gov The trapping of DNMT enzymes by incorporated this compound can trigger a DNA damage response, contributing to genomic instability. frontiersin.orgnih.gov
The generation of specific mutation signatures, such as the SBS-ATC characterized by C>G transversions in NCG contexts, highlights the complex interplay between DNA methylation machinery, nucleotide metabolism, and DNA repair pathways. The dependence on enzymes like dCK underscores the importance of cellular metabolic state in determining the extent of this compound-induced mutagenesis. researchgate.netaacrjournals.orgnih.gov
Furthermore, the observation of lymphoid leukemia transformation in murine models treated with this compound raises important considerations regarding the long-term cellular effects of DNMTi exposure, particularly in the context of hematopoietic stem and progenitor cells. researchgate.netaacrjournals.orgnih.gov These preclinical findings emphasize the need for a comprehensive understanding of both the epigenetic and mutagenic effects of DNMTis to fully assess their therapeutic potential and associated risks in a preclinical context. Acquired resistance to decitabine in cell lines has also been observed following long-term treatment, which can be associated with changes in enzymes like dCK. spandidos-publications.commdpi.com The impact of DNMT inhibitors on genome stability, including potential for chromosomal rearrangements and loss of genomic imprinting, is a recognized aspect of their mechanism. mdpi.com
Structure Activity Relationships Sar and Analogue Development
Correlating Aza-TdCyd Structural Modifications with DNMT1 Inhibition Potency
The potency of this compound as a DNMT1 inhibitor is intrinsically linked to its unique chemical structure. Two key modifications distinguish it from the natural nucleoside, 2'-deoxycytidine: the presence of a nitrogen atom at the 5-position of the cytosine ring (the "aza" modification) and the substitution of the oxygen atom in the furanose ring with a sulfur atom at the 4'-position (the "thio" modification).
The 5-aza modification is crucial for the mechanism-based inhibition of DNMT1. After incorporation into DNA, the nitrogen at the 5-position of the cytosine ring forms a covalent bond with the DNMT1 enzyme, effectively trapping it and leading to its degradation. nanopharmaceutics.com This mechanism of action is shared with other 5-aza-nucleoside analogues like decitabine (B1684300).
The 4'-thio modification, however, sets this compound apart. This substitution is thought to increase the chemical stability of the molecule. nih.gov For instance, the half-life of this compound in a phosphate (B84403) buffer solution is significantly longer than that of decitabine, which may contribute to its improved pharmacological properties, including oral bioavailability. nanopharmaceutics.com
The combination of these two modifications results in a highly potent DNMT1-depleting agent. In various human tumor cell lines, this compound has demonstrated significant cytotoxicity, which is a downstream effect of DNMT1 inhibition. nanopharmaceutics.com While direct enzymatic IC50 values for DNMT1 are not consistently reported across all analogues in a single study, the cellular potency provides a strong indication of their effectiveness.
| Compound | Key Structural Modifications | Reported Cytotoxicity (IC50/GI50) | Cell Line |
|---|---|---|---|
| This compound | 5-aza, 4'-thio | 58 µM (IC50) | HCT-116 (colon) |
| This compound | 5-aza, 4'-thio | 4.5 µM (IC50) | NCI-H23 (lung) |
| This compound | 5-aza, 4'-thio | 36 µM (IC50) | IGROV-1 (ovarian) |
| TdCyd | 4'-thio | >100 µM (IC50) | HCT-116, NCI-H23, IGROV-1 |
| F-aza-TdCyd | 5-aza, 4'-thio, 2'-fluoro | High potency observed in xenograft models | HCT-116, HL-60 |
| Decitabine | 5-aza | ~10-fold less potent than this compound in HCT-116 cells | HCT-116 (colon) |
Comparative Analysis with Related Nucleoside Analogs (e.g., TdCyd, F-aza-TdCyd, Decitabine)
While all these compounds aim to inhibit DNMT1, they do so with varying degrees of efficiency and selectivity.
This compound vs. TdCyd : this compound is significantly more potent in depleting DNMT1 and inhibiting tumor cell growth than TdCyd. netrf.orgnetrf.org In some cancer cell lines, this compound is 3- to 15-fold more potent than TdCyd. nih.gov This highlights the critical role of the 5-aza modification in the covalent trapping of DNMT1. TdCyd, lacking this feature, is a much weaker inhibitor. netrf.orgnetrf.org
This compound vs. Decitabine : this compound is considered a more selective and less toxic DNMT1-depleting agent than decitabine. nanopharmaceutics.com It has been reported to have a selectivity index at least ten times greater than that of decitabine. nih.gov This suggests a wider therapeutic window for this compound. The enhanced selectivity may be attributed to the 4'-thio modification, which could influence the molecule's interaction with DNA polymerases and its subsequent incorporation into DNA. nanopharmaceutics.com Furthermore, in a DNMT1 knockout cell line, cells were 300-fold less sensitive to this compound, whereas they were only 10-fold less sensitive to decitabine, indicating that the cytotoxic effects of this compound are more specifically tied to DNMT1. nanopharmaceutics.com
This compound vs. F-aza-TdCyd : The introduction of a fluorine atom at the 2'-position of this compound to create F-aza-TdCyd appears to further enhance its antitumor activity. In several xenograft models, F-aza-TdCyd was found to be more efficacious than this compound. netrf.org This suggests that fluorination can be a beneficial modification for this class of compounds, potentially by increasing metabolic stability or altering the conformation of the nucleoside to favor its incorporation into DNA and interaction with DNMT1.
| Feature | This compound | TdCyd | F-aza-TdCyd | Decitabine |
|---|---|---|---|---|
| DNMT1 Depletion Potency | High | Low | Very High | High |
| Selectivity for DNMT1 | High (selectivity index >10-fold vs. Decitabine) | Lower | Data not available | Lower |
| Key Structural Feature for Potency | 5-aza and 4'-thio | 4'-thio | 5-aza, 4'-thio, and 2'-fluoro | 5-aza |
The metabolic fate of these nucleoside analogues is a key determinant of their efficacy and toxicity.
Metabolic Stability : The 4'-thio modification in this compound is thought to confer greater metabolic stability compared to decitabine. This compound is likely a poor substrate for cytidine (B196190) deaminase, an enzyme that inactivates decitabine. nanopharmaceutics.com This resistance to deamination contributes to the higher oral bioavailability and longer half-life of this compound. nanopharmaceutics.com
Off-Target Effects : Decitabine is known to have off-target effects that contribute to its toxicity. nanopharmaceutics.com In contrast, the molecular activity profile of this compound appears to be more specifically directed towards DNMT1, resulting in less off-target activity and lower toxicity. nanopharmaceutics.com The different metabolic pathways likely play a role in this, as the metabolites of decitabine may have their own biological activities.
Principles for Rational Design of Next-Generation Epigenetic Modifiers
The study of this compound and its analogues provides several key principles for the rational design of future epigenetic modifiers targeting DNMT1.
Enhancing Selectivity : The success of this compound demonstrates that modifications to the sugar moiety, such as the 4'-thio substitution, can significantly improve selectivity and the therapeutic index. Future designs should focus on modifications that maintain or enhance the interaction with DNMT1 while minimizing off-target effects. This could involve exploring other substitutions on the sugar ring or the nucleobase.
Improving Pharmacokinetic Properties : The increased stability and oral bioavailability of this compound highlight the importance of designing compounds with favorable pharmacokinetic profiles. Strategies to reduce susceptibility to metabolic enzymes, such as deaminases, are crucial. The use of fluorine substitutions, as seen in F-aza-TdCyd, is a well-established strategy in medicinal chemistry to improve metabolic stability and can be further explored in this context. nih.gov
Fine-Tuning the Mechanism of Action : While the covalent trapping of DNMT1 is an effective mechanism, it can also lead to toxicity. The development of non-covalent or reversible inhibitors of DNMT1 is an alternative approach that could offer a better safety profile. However, within the class of mechanism-based inhibitors, the goal is to optimize the structure to maximize the on-target effect (DNMT1 depletion) while minimizing the off-target toxicities.
Table of Compound Names
| Abbreviation | Full Chemical Name |
| This compound | 5-aza-4'-thio-2'-deoxycytidine |
| TdCyd | 4'-thio-2'-deoxycytidine |
| F-aza-TdCyd | 2'-fluoro-5-aza-4'-thio-2'-deoxycytidine |
| Decitabine | 5-aza-2'-deoxycytidine |
Advanced Research Methodologies and Analytical Approaches
Molecular Biology Techniques
Molecular biology techniques are fundamental to characterizing the cellular and molecular effects of aza-TdCyd. These methods allow for the detailed examination of protein expression, DNA methylation patterns, and gene expression profiles in response to treatment with this compound.
Western blotting is a key technique used to assess the impact of this compound on the expression levels of specific proteins, most notably DNA methyltransferases (DNMTs). This method allows researchers to quantify the depletion of DNMT1, the primary target of this compound. In preclinical studies, both in vitro and in vivo models of cancer have been utilized to demonstrate the potent ability of this compound to deplete DNMT1. nih.gov For instance, cancer cell lines such as CCRF-CEM and KG1a leukemia, as well as NCI-H23 lung carcinoma, have shown a marked depletion of DNMT1 protein levels following treatment with this compound. nih.gov Furthermore, this compound has been observed to potently deplete DNMT1 in all cell lines tested in some studies, indicating a broad activity. nih.gov The selectivity of this compound has also been highlighted, with suggestions that it is a more selective DNMT1 depleting agent compared to other similar compounds. researchgate.net
The general procedure for Western blotting in the context of this compound research involves the lysis of treated and untreated cells, separation of proteins by gel electrophoresis, transfer to a membrane, and probing with antibodies specific to the proteins of interest, such as DNMT1. The results are then visualized and quantified to determine the extent of protein depletion.
| Cell Line | Cancer Type | Observed Effect on DNMT1 | Reference |
|---|---|---|---|
| CCRF-CEM | Leukemia | Marked Depletion | nih.gov |
| KG1a | Leukemia | Marked Depletion | nih.gov |
| NCI-H23 | Lung Carcinoma | Marked Depletion | nih.gov |
| HCT-116 | Colon Carcinoma | Potent Depletion | nih.gov |
| IGROV-1 | Ovarian Cancer | Potent Depletion | nih.gov |
To directly assess the impact of this compound on DNA methylation, researchers employ techniques such as methylation-specific PCR (MSP) and bisulfite sequencing. These methods are crucial for determining the methylation status of specific CpG sites within the promoter regions of genes.
Methylation-specific PCR has been used to demonstrate that this compound can induce CpG demethylation and subsequent re-expression of tumor suppressor genes. aacrjournals.org For example, in KG1a leukemia cells, treatment with this compound led to the demethylation and re-expression of the p15 (B1577198) tumor suppressor gene. aacrjournals.org
Bisulfite sequencing provides a more detailed, base-pair resolution analysis of DNA methylation. This technique involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. wikipedia.org Subsequent PCR amplification and sequencing can then reveal the precise methylation pattern of a specific DNA region. wikipedia.org In the context of this compound research, bisulfite sequencing has been used to examine the methylation status of CpG sites that were found to be mutated following treatment with the compound. ashpublications.org These analyses confirmed that the CpG sites targeted by this compound-induced mutations were heavily methylated. ashpublications.org
Understanding the downstream consequences of DNMT1 depletion and DNA demethylation by this compound requires a comprehensive analysis of gene expression changes. RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) are the primary methods used for this purpose.
While specific RNA-seq data for this compound is still emerging from ongoing clinical trials, the methodology is a planned component of these studies to assess global RNA expression changes in tumor biopsies. nih.gov The general approach of RNA-seq involves isolating RNA from treated and untreated cells, converting it to cDNA, and then sequencing the cDNA to obtain a global profile of gene expression. This allows for the identification of genes and pathways that are up- or down-regulated following this compound treatment.
qPCR is a more targeted approach used to quantify the expression of specific genes of interest that are hypothesized to be affected by this compound. This technique is often used to validate findings from broader screening methods like microarrays or RNA-seq. The re-expression of tumor suppressor genes silenced by methylation is a key anticipated outcome of this compound treatment, and qPCR is a valuable tool for quantifying this re-expression.
Genomic Analysis Techniques
Genomic analysis techniques are employed to investigate the broader impact of this compound on the genome, including the detection of acquired mutations and the analysis of genomic alterations in circulating tumor DNA.
Whole-exome sequencing (WES) is a powerful technique for identifying genetic mutations within the protein-coding regions of the genome. Recent research has utilized WES to investigate the mutagenic potential of this compound. aacrjournals.orgnih.gov In a notable study, WES was performed on tumors from mice treated with this compound and on human cell lines treated with the compound in vitro. aacrjournals.orgnih.govaacrjournals.org The results revealed a significant number of acquired mutations, predominantly C>G transversions occurring in a specific 5'-NCG-3' trinucleotide context. aacrjournals.orgnih.govaacrjournals.org
This analysis identified mutations in numerous genes known to be involved in human lymphoid leukemia, including Notch1, Pten, Pax5, Trp53, and Nf1. aacrjournals.orgnih.govaacrjournals.org These findings highlight the utility of WES in uncovering potential mechanisms of action and unintended effects of novel therapeutic agents like this compound.
| Gene | Associated Condition | Mutation Type | Reference |
|---|---|---|---|
| Notch1 | Lymphoid Leukemia | C>G Transversion | aacrjournals.orgnih.govaacrjournals.org |
| Pten | Lymphoid Leukemia | C>G Transversion | aacrjournals.orgnih.govaacrjournals.org |
| Pax5 | Lymphoid Leukemia | C>G Transversion | aacrjournals.orgnih.govaacrjournals.org |
| Trp53 | Lymphoid Leukemia | C>G Transversion | aacrjournals.orgnih.govaacrjournals.org |
| Nf1 | Lymphoid Leukemia | C>G Transversion | aacrjournals.orgnih.govaacrjournals.org |
The analysis of circulating tumor DNA (ctDNA) is a non-invasive method for detecting genomic alterations in cancer. This "liquid biopsy" approach is being incorporated into clinical trials of this compound to identify potential biomarkers of response or resistance. cancer.govclinicaltrials.govclinicaltrials.gov
In a phase I clinical trial of this compound in patients with advanced solid tumors (NCT03366116), one of the exploratory objectives is to examine genomic alterations in ctDNA. cancer.govclinicaltrials.govclinicaltrials.gov This involves collecting blood samples from patients and isolating the ctDNA for genomic analysis. The goal is to identify specific mutations or other genomic changes in the ctDNA that may correlate with a patient's response or lack of response to this compound. This information could be valuable for patient selection and for understanding the mechanisms of resistance to this novel agent. Another clinical study aims to determine the effect of this compound on the re-expression of select genes silenced by methylation in circulating tumor cells. asco.org
Advanced Cellular and Animal Model Systems
Advanced cellular and animal model systems are indispensable tools for the comprehensive evaluation of novel therapeutic agents. In the context of "this compound," these models have been instrumental in elucidating its mechanism of action, assessing its preclinical efficacy, and identifying key determinants of its activity.
In Vitro Cell Culture Systems for Mechanistic Elucidation
In vitro cell culture systems serve as a primary platform for dissecting the molecular mechanisms of action of investigational compounds. Studies utilizing a variety of human cancer cell lines have been crucial in characterizing the cytotoxic and DNMT1-depleting effects of this compound.
Research has demonstrated that this compound exhibits potent cytotoxic activity across a range of human tumor cell lines. Comparative studies have shown it to be more potent than related nucleoside analogs such as T-dCyd and the established DNA hypomethylating agent, aza-dCyd. For instance, in HCT-116 human colon cancer cells, this compound was found to be approximately 10-fold more potent than aza-dCyd. This enhanced potency is a key characteristic of the compound's preclinical profile.
The central hypothesis for the mechanism of action of this compound revolves around its ability to deplete DNA methyltransferase 1 (DNMT1). This enzyme is critical for maintaining DNA methylation patterns during cell division. The incorporation of this compound into DNA leads to the formation of a covalent adduct with DNMT1, trapping the enzyme and targeting it for degradation. This depletion of DNMT1 results in passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced tumor suppressor genes. In vitro experiments have confirmed that treatment with this compound leads to a marked depletion of DNMT1 in both leukemia and solid tumor cells. This depletion is associated with the demethylation of CpG islands and the re-expression of key tumor suppressor genes, such as p15.
| Cell Line | Cancer Type | Comparative Potency | Key Mechanistic Finding |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | ~10-fold more potent than aza-dCyd | Cytotoxicity is highly dependent on the presence of DNMT1 |
| Various Human Tumor Cells | Leukemia and Solid Tumors | 3- to 4-fold more potent than T-dCyd | Causes marked depletion of DNMT1 and re-expression of p15 |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered to be more clinically relevant than traditional cell line-derived xenografts. These models better recapitulate the heterogeneity and microenvironment of human tumors.
This compound has demonstrated significant antitumor activity in various xenograft models, including PDX models. In a PDX model of bladder carcinoma (BL-0382), this compound showed notable efficacy. Furthermore, studies in conventional xenograft models using human cancer cell lines have provided strong preclinical evidence for its in vivo activity. For example, in mice bearing NCI-H23 non-small cell lung cancer xenografts, this compound effectively inhibited tumor growth. This in vivo efficacy is correlated with the depletion of DNMT1 in the tumor cells, reinforcing the proposed mechanism of action. nih.gov
A particularly informative animal model has been the Men1 knockout mouse, which develops pancreatic neuroendocrine tumors (PNETs) that mimic the human MEN1 syndrome. In this model, treatment with this compound led to a significant decrease in tumor size and DNMT1 enzyme activity within the tumor tissue. netrf.org These findings highlight the potential of this compound in a genetically defined cancer model.
| Model System | Cancer Type | Key Findings |
|---|---|---|
| NCI-H23 Xenograft | Non-Small Cell Lung Cancer | Effective tumor growth inhibition. nih.gov |
| HL-60 Xenograft | Leukemia | Significant tumor growth inhibition. |
| OVCAR3 Xenograft | Ovarian Cancer | Tumor growth suppression. |
| BL-0382 PDX | Bladder Carcinoma | Demonstrated antitumor effects. |
| Men1 Knockout Mouse | Pancreatic Neuroendocrine Tumor | Significantly smaller tumor size and decreased DNMT1 activity. netrf.org |
Application of Isogenic Cell Lines and Gene Knockout Models (e.g., DNMT1 knockout, Dck deletion)
Isogenic cell lines, which differ only by a single genetic modification, are powerful tools for definitively linking a specific gene to a drug's mechanism of action or resistance. The use of such models has been pivotal in confirming the central role of DNMT1 in the activity of this compound.
A landmark study utilized an isogenic pair of HCT-116 colon cancer cell lines: the parental wild-type line and a line in which the DNMT1 gene was knocked out. A direct comparison of the cytotoxicity of this compound in these two cell lines revealed that the DNMT1 knockout cells were 300-fold less sensitive to the compound. This dramatic decrease in sensitivity provides compelling evidence that DNMT1 is the primary target of this compound. In contrast, the same study found that DNMT1 knockout cells were only 10-fold less sensitive to aza-dCyd, suggesting that this compound is a more selective and potent DNMT1-depleting agent.
The activation of many nucleoside analogs, including this compound, is dependent on their phosphorylation by cellular kinases. Deoxycytidine kinase (dCK) is often the rate-limiting enzyme in the activation of deoxycytidine analogs. nih.gov While direct studies on this compound in Dck deletion models are not as extensively reported, the known metabolism of similar compounds strongly implicates dCK in the initial phosphorylation step of this compound to its monophosphate form. Therefore, it is highly probable that cancer cells with a deletion or downregulation of Dck would exhibit resistance to this compound due to inefficient activation of the prodrug. This highlights dCK as a potential biomarker for predicting response to this compound.
| Isogenic Cell Line Model | Gene Knockout/Deletion | Impact on this compound Activity | Mechanistic Implication |
|---|---|---|---|
| HCT-116 | DNMT1 | 300-fold decrease in sensitivity. | Confirms DNMT1 as the primary target of this compound. |
| Hypothetical Cancer Cell Line | Dck | Predicted resistance to this compound. | dCK is likely essential for the metabolic activation of this compound. nih.gov |
Future Research Directions and Unresolved Questions Non Clinical Focus
Further Elucidation of Aza-TdCyd Metabolism and Bioconversion Pathways
While it is understood that this compound is converted to aza-T-dCTP and incorporated into DNA to exert its DNMT1-depleting effect, detailed studies on its metabolism and bioconversion pathways are needed. nih.gov The incorporation into DNA is crucial for its mechanism of action, as it leads to the trapping and depletion of DNMT1 during DNA replication. wikipedia.orgnanopharmaceutics.com Understanding the enzymes involved in its activation, similar to how deoxycytidine kinase is involved in the activation of decitabine (B1684300), is an area requiring further investigation. nih.gov Additionally, exploring how the 4′-thio modification influences its metabolic fate compared to decitabine is important for a comprehensive understanding of its pharmacological profile. nih.gov
Comprehensive Characterization of Molecular Off-Target Activities Beyond DNMT1
Although this compound is noted for having less off-target activity and toxicity compared to decitabine, a comprehensive characterization of its molecular off-target effects beyond DNMT1 is still necessary. nih.govpatsnap.comnih.gov While the primary mechanism involves DNMT1 depletion and subsequent re-expression of silenced tumor suppressor genes, the potential for other molecular interactions at higher concentrations or with extended exposure needs to be fully explored in preclinical systems. nih.gov Identifying these off-target activities is crucial for understanding the full scope of this compound's effects and for optimizing its therapeutic use.
Investigation of Long-Term Epigenetic and Genomic Consequences of this compound Exposure in Preclinical Systems
The long-term epigenetic and genomic consequences of this compound exposure in preclinical systems warrant thorough investigation. Studies have shown that DNA methyltransferase inhibitors can induce mutations, specifically C>G transversions, in a sequence-specific context in both human and mouse cells. semanticscholar.orgaacrjournals.org This mutagenic potential and its link to the development of conditions like lymphoid leukemia in preclinical models highlight the importance of understanding the long-term genomic stability following this compound treatment. semanticscholar.orgaacrjournals.org Further research is needed to fully characterize the spectrum of genomic alterations and persistent epigenetic changes that may occur with prolonged exposure.
Exploration of Novel Combinatorial Research Strategies with this compound in Preclinical Models
Exploring novel combinatorial research strategies with this compound in preclinical models is a critical area for future research. Combining this compound with other therapeutic agents could potentially enhance its efficacy, overcome resistance mechanisms, or reduce the required dose, thereby potentially mitigating off-target effects. Preclinical studies investigating combinations with other epigenetic modifiers, chemotherapy agents, or targeted therapies in various cancer models are essential to identify synergistic interactions and inform future clinical trial designs. hznu.edu.cnresearchgate.nethaematologica.org For instance, combinations with agents affecting metabolic pathways or other signaling routes altered in cancer could be explored. oncology-central.commdpi.com
Development of Predictive Molecular Biomarkers for Preclinical Response and Mechanism
The development of predictive molecular biomarkers for preclinical response to this compound and for understanding its mechanism of action is crucial for its successful development. Identifying biomarkers that correlate with DNMT1 depletion, gene re-expression, or anti-tumor activity in preclinical models can help predict response to treatment and stratify patient populations in future clinical studies. crownbio.comcrownbio.com Research into genomic, epigenomic, transcriptomic, and proteomic markers in preclinical systems treated with this compound is needed to identify reliable predictors of response and gain deeper insights into the molecular mechanisms driving sensitivity or resistance. crownbio.com
Advanced Computational Modeling and Structural Biology for Rational Design of Improved Analogues
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing aza-TdCyd, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis of this compound typically involves nucleoside analog synthesis techniques, such as Vorbrüggen glycosylation or enzymatic approaches. To optimize yield, researchers should:
- Use high-purity starting materials and control reaction conditions (e.g., temperature, solvent purity) .
- Employ HPLC and mass spectrometry to monitor intermediate purity .
- Adjust stoichiometric ratios of reactants and catalysts (e.g., trimethylsilyl triflate) to minimize side products .
- Data Considerations : Include tables comparing yields under varying conditions (e.g., solvent systems, catalysts) to identify optimal parameters.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability under physiological conditions?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure and detect degradation products .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Stability Studies : Conduct accelerated stability testing at varying pH (4–9) and temperatures (4°C–37°C) to assess degradation kinetics .
- Data Considerations : Tabulate half-life data under different conditions to guide storage and handling protocols.
Q. How can researchers validate this compound’s cellular uptake and intracellular metabolism in vitro?
- Methodological Answer :
- Radiolabeling : Use - or -labeled this compound to quantify uptake via scintillation counting .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Profile intracellular metabolites (e.g., phosphorylated derivatives) .
- Kinetic Modeling : Apply Michaelis-Menten kinetics to estimate transport efficiency across cell membranes .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
- Methodological Answer :
- Variable Standardization : Control for cell line heterogeneity (e.g., genetic backgrounds, proliferation rates) and culture conditions (e.g., serum concentration, oxygen levels) .
- Dose-Response Curves : Generate IC values across multiple cell lines using standardized assays (e.g., MTT, ATP luminescence) .
- Mechanistic Follow-Up : Compare DNA methylation inhibition profiles (via bisulfite sequencing) to cytotoxicity outcomes .
- Data Considerations : Use meta-analysis tables to highlight discrepancies and correlate with variables like DNMT expression levels.
Q. What methodologies are recommended for investigating the epigenetic modulation mechanisms of this compound, particularly concerning DNA methyltransferase (DNMT) inhibition?
- Methodological Answer :
- Enzymatic Assays : Measure DNMT activity in vitro using -SAM incorporation assays .
- Genome-Wide Methylation Profiling : Combine reduced-representation bisulfite sequencing (RRBS) with CRISPR-Cas9 knockout models to isolate this compound-specific effects .
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities between this compound and DNMT isoforms .
Q. How can researchers optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
- Methodological Answer :
- PK Studies : Administer radiolabeled this compound to track absorption, distribution, and elimination in animal models. Use non-compartmental analysis (NCA) to calculate AUC and half-life .
- PD Biomarkers : Quantify global DNA methylation (via LINE-1 pyrosequencing) and correlate with plasma drug concentrations .
- Toxicology Screening : Perform histopathological analyses of organs (e.g., liver, kidney) to assess off-target effects .
Q. What strategies can address challenges in replicating this compound’s reported bioactivity across independent laboratories?
- Methodological Answer :
- Inter-Laboratory Calibration : Share reference standards and protocols for key assays (e.g., DNMT inhibition) to minimize variability .
- Blinded Replication Studies : Collaborate with external labs to validate findings using identical materials and protocols .
- Data Transparency : Publish raw datasets and detailed metadata (e.g., instrument settings, reagent lot numbers) for independent verification .
Key Considerations for Methodological Rigor
- Literature Review : Prioritize peer-reviewed studies from databases like PubMed and Google Scholar, excluding non-academic sources (e.g., ) .
- Experimental Design : Align hypotheses with feasibility constraints (e.g., data accessibility, resource availability) .
- Ethical Compliance : Obtain institutional approvals for in vivo work and ensure reproducibility through detailed methodology sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
